4-Methoxyquinolin-8-ol 4-Methoxyquinolin-8-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15989773
InChI: InChI=1S/C10H9NO2/c1-13-9-5-6-11-10-7(9)3-2-4-8(10)12/h2-6,12H,1H3
SMILES:
Molecular Formula: C10H9NO2
Molecular Weight: 175.18 g/mol

4-Methoxyquinolin-8-ol

CAS No.:

Cat. No.: VC15989773

Molecular Formula: C10H9NO2

Molecular Weight: 175.18 g/mol

* For research use only. Not for human or veterinary use.

4-Methoxyquinolin-8-ol -

Specification

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
IUPAC Name 4-methoxyquinolin-8-ol
Standard InChI InChI=1S/C10H9NO2/c1-13-9-5-6-11-10-7(9)3-2-4-8(10)12/h2-6,12H,1H3
Standard InChI Key VIISVSDGAZCUOU-UHFFFAOYSA-N
Canonical SMILES COC1=C2C=CC=C(C2=NC=C1)O

Introduction

Structural and Molecular Characteristics

Chemical Identity

4-Methoxyquinolin-8-ol (IUPAC name: 4-methoxyquinolin-8-ol) belongs to the quinoline family, a class of bicyclic compounds comprising a benzene ring fused to a pyridine ring. The methoxy and hydroxyl substituents at positions 4 and 8, respectively, influence its electronic distribution, solubility, and reactivity.

Molecular Formula: C₁₀H₉NO₂
Molecular Weight: 175.19 g/mol
CAS Registry Number: Limited public data available; structurally related compounds include 4-methyl-8-hydroxyquinoline (CAS 3846-73-9) and 7-methylquinolin-8-ol (CAS 5541-68-4).

Spectral and Computational Data

While experimental spectroscopic data for 4-methoxyquinolin-8-ol are sparse, computational predictions based on density functional theory (DFT) suggest the following:

  • UV-Vis Absorption: Expected λₘₐₓ ~270–310 nm due to π→π* transitions in the quinoline backbone .

  • NMR Chemical Shifts:

    • ¹H NMR: A singlet for the methoxy group (~δ 3.9–4.1 ppm) and deshielded aromatic protons near the hydroxyl group (~δ 8.0–9.0 ppm) .

    • ¹³C NMR: Methoxy carbon at ~δ 55–60 ppm and carbonyl carbons influenced by conjugation .

Synthesis and Derivatization

Synthetic Routes

The synthesis of 4-methoxyquinolin-8-ol can be inferred from methods used for analogous quinoline derivatives:

Skraup Synthesis

A classical approach involves cyclizing a substituted aniline with glycerol and a dehydrating agent (e.g., sulfuric acid). For 4-methoxyquinolin-8-ol, a methoxy-substituted aniline precursor (e.g., 3-methoxy-4-aminophenol) could undergo Skraup conditions to form the quinoline core.

Reaction Conditions:

  • Temperature: 120–150°C under reflux.

  • Catalyst: Concentrated H₂SO₄ or FeSO₄.

  • Yield: ~40–60% (estimated based on analogous syntheses).

Betti Reaction

The Betti reaction, which involves three-component coupling of aldehydes, amines, and 8-hydroxyquinoline derivatives, offers a modular route to functionalized quinolines . For example:

  • Substrates: 8-hydroxyquinoline, formaldehyde, and a methoxy-containing amine.

  • Conditions: Ethanol, room temperature, 72 hours .

Physicochemical Properties

Acid-Base Behavior

The hydroxyl group at position 8 confers acidity, with a predicted pKa of ~9.5–10.5, similar to 8-hydroxyquinoline (pKa = 9.9) . The methoxy group at position 4 is electron-donating, slightly reducing the acidity of the hydroxyl group compared to unsubstituted 8-hydroxyquinoline.

Solubility and Partitioning

  • Aqueous Solubility: Low solubility in water (<1 mg/mL) due to the hydrophobic quinoline backbone.

  • Lipophilicity: Predicted logP ~2.5–3.0, indicating moderate membrane permeability .

Biological Activity and Mechanisms

Metal Chelation

Like 8-hydroxyquinoline derivatives, 4-methoxyquinolin-8-ol is expected to chelate transition metals (e.g., Fe³⁺, Cu²⁺) via its hydroxyl and pyridyl nitrogen groups. Metal chelation can modulate oxidative stress and enzyme inhibition, relevant to anticancer and antimicrobial applications .

Proposed Chelation Mechanism:

4-Methoxyquinolin-8-ol+Fe3+[Fe(C10H8NO2)3]3++3H+\text{4-Methoxyquinolin-8-ol} + \text{Fe}^{3+} \rightarrow [\text{Fe}(C_{10}H_{8}NO_{2})_3]^{3+} + 3\text{H}^+

Stability constants (logβ) for analogous complexes range from 20–25 .

Applications and Future Directions

Pharmaceutical Development

4-Methoxyquinolin-8-ol could serve as a lead compound for:

  • Antimicrobial Agents: Targeting metal-dependent pathogens (e.g., Candida albicans).

  • Chemosensitizers: Enhancing the efficacy of conventional chemotherapeutics in MDR cancers .

Material Science

Quinoline derivatives are explored as:

  • Fluorescent Sensors: For detecting metal ions in environmental samples.

  • Organic Semiconductors: Due to extended π-conjugation.

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